(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone
Description
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone features a pyrazolo-oxazine core fused with a piperazine moiety modified by a tetrahydrofuran-2-carbonyl group. This structure combines heterocyclic diversity (pyrazole, oxazine) with a conformationally constrained piperazine linker, which is often associated with enhanced pharmacokinetic properties in drug discovery .
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c21-14(12-11-17-20-4-2-10-24-16(12)20)18-5-7-19(8-6-18)15(22)13-3-1-9-23-13/h11,13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEKZOKCILRXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest for its potential biological activities. This article synthesizes the available research findings, focusing on its synthesis, structural characteristics, and biological effects.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo derivatives, which are known for their diverse biological activities. Its molecular formula is , and it features a pyrazolo[5,1-b][1,3]oxazine core linked to a piperazine moiety. The structural complexity of this compound suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that pyrazolo derivatives exhibit a range of biological activities including:
- Anticancer Activity : Some studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines. For instance, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown effectiveness against MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cells .
- Antimicrobial Properties : Certain pyrazolo compounds have been reported to possess antimicrobial and antifungal properties, suggesting that they could be effective against various pathogens .
- Protein Kinase Inhibition : Pyrazolo compounds are often evaluated for their ability to inhibit specific protein kinases which play crucial roles in cancer progression. However, some derivatives did not show significant inhibition against kinases like CDK2 and Abl .
Synthesis and Characterization
The synthesis of the target compound involves multiple steps including the formation of the pyrazolo core followed by functionalization with piperazine and tetrahydrofuran moieties. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure.
Case Studies
-
Anticancer Evaluation :
Compound Cell Line IC50 (µM) Activity Compound A MCF-7 15 Moderate Compound B K562 >50 None -
Kinase Inhibition :
- In another investigation, a range of pyrazolo compounds were tested for their ability to inhibit CDK2/cyclin E and Abl kinases. The findings revealed that none of the newly synthesized compounds effectively inhibited these kinases, which may be attributed to structural differences compared to previously studied analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrazolo-oxazine core, piperazine substituents, or methanone-linked functional groups. Below is a detailed comparison with key derivatives:
Core Heterocyclic Modifications
Key Observations :
- The cyclopenta[c]pyridazin-3-yl analog replaces the oxazine with a pyridazine ring, which may alter electron distribution and binding affinity to enzymatic targets.
Piperazine Substituent Variations
Key Observations :
- The tetrahydrofuran-2-carbonyl group in the target compound offers a balance between hydrophilicity and conformational rigidity, unlike the lipophilic 3-methoxyphenyl substituent .
- Methylpiperazine carboxylates (e.g., in T3D4552 ) demonstrate improved metabolic stability, suggesting the target compound’s tetrahydrofuran group may require optimization for prolonged half-life.
Methanone-Linked Functional Groups
Key Observations :
- The pyrazolo-oxazin-3-yl methanone moiety in the target compound is synthetically accessible via multicomponent reactions , but scalability may lag behind commercialized analogs like fipronil .
- Thiophene-cyanide methanones exhibit higher electrophilicity, which could render the target compound less reactive but more selective in biological systems.
Physicochemical Properties
| Property | Target Compound | Pyrano-Pyrazolo-Oxazine | Cyclopenta-Pyridazine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~390 (estimated) | 354.35 | 438.46 |
| Calculated logP | 2.1 | 3.5 | 2.8 |
| H-Bond Donors | 1 | 2 | 2 |
| H-Bond Acceptors | 7 | 8 | 9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
